(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Description

1.1. Nomenclature and Structural Classification

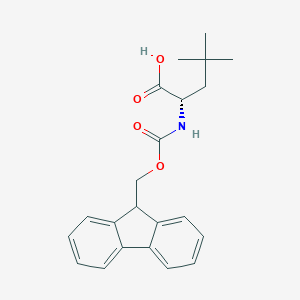

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, commonly abbreviated as Fmoc-Tle-OH or Fmoc-L-tert-leucine , is a synthetic amino acid derivative. Its systematic IUPAC name reflects its stereochemistry and functional groups: the (S)-configuration at the α-carbon, a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, and a branched tert-leucine (Tle) side chain. The molecular formula is C$${21}$$H$${23}$$NO$$_4$$ , with a molecular weight of 353.41 g/mol .

The structure comprises:

- A fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, providing UV detectability and base-labile protection.

- A tert-leucine (Tle) backbone , characterized by a 4,4-dimethylpentanoic acid moiety, introducing steric hindrance and conformational rigidity .

Key Structural Features

| Property | Value/Description |

|---|---|

| Molecular Formula | C$${21}$$H$${23}$$NO$$_4$$ |

| Molecular Weight | 353.41 g/mol |

| CAS Registry Number | 132684-60-7 |

| Synonyms | Fmoc-Tle-OH, Fmoc-L-tert-leucine, N-Fmoc-L-tert-leucine |

| Solubility | ≥35.3 mg/mL in DMSO, ≥49.6 mg/mL in EtOH |

| Melting Point | 124–127°C |

| Stereochemistry | (S)-configuration at α-carbon |

1.2. Historical Development and Research Significance

The Fmoc group was first introduced by Carpino in 1972 as a base-labile alternative to the acid-labile tert-butyloxycarbonyl (Boc) group for peptide synthesis . Its adoption revolutionized solid-phase peptide synthesis (SPPS) by enabling orthogonal protection strategies, where Fmoc deprotection (via piperidine) does not interfere with acid-labile side-chain protecting groups .

Fmoc-Tle-OH emerged as a critical building block for incorporating tert-leucine , a non-proteinogenic amino acid with a bulky tert-butyl side chain. This residue is prized in drug design for enhancing metabolic stability, modulating peptide helicity, and improving binding specificity . For example, Fmoc-Tle-OH derivatives have been used to develop inhibitors of butyrylcholinesterase (BChE), a target in Alzheimer’s disease research .

1.3. Stereochemical Properties and Configurational Analysis

The (S)-configuration at the α-carbon is essential for maintaining the structural integrity and biological activity of peptides derived from Fmoc-Tle-OH. The tert-butyl group induces steric hindrance, restricting rotational freedom and stabilizing specific secondary structures (e.g., α-helices or β-turns) .

Configurational Analysis Techniques

- Nuclear Magnetic Resonance (NMR) : $$^1$$H and $$^{13}$$C NMR confirm the (S)-configuration via coupling constants and NOE correlations .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects .

- Optical Rotation : Specific rotation $$[α]_D^{20} = -11°$$ to $$-13°$$ (c=1, MeOH) validates chirality .

2. Synthesis and Applications

2.1. Synthetic Routes

Fmoc-Tle-OH is synthesized via:

- Silylation-Protection : Tert-leucine is silylated (e.g., with MSTFA) to enhance nucleophilicity.

- Fmoc Activation : Reaction with Fmoc-Cl or Fmoc-OSu forms the Fmoc-protected intermediate.

- Deprotection and Purification : Acidic or basic workup yields the final product, purified via recrystallization or chromatography .

2.2. Applications in Peptide Science

3. Research Findings and Case Studies

3.1. Inhibition of Butyrylcholinesterase (BChE)

Fmoc-Tle-OH derivatives exhibit selective inhibition of BChE over acetylcholinesterase (AChE). In a 2016 study, Fmoc-Leu (a structural analog) showed a K$$_i$$ of 115 μM, attributed to hydrophobic interactions with BChE’s peripheral anionic site .

3.2. Automated Solid-Phase Synthesis Fmoc-Tle-OH enabled automated synthesis of spiroligomers (tetramers) on microwave-assisted platforms, confirmed by 2D NMR for secondary structure analysis .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLVCXKSSXJFDS-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139551-74-9 | |

| Record name | FMOC-BETA-T-BUTYL-L-ALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the Fmoc amino acid azide, which is isolated as a crystalline solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process and reduce the risk of contamination.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is selectively cleaved under basic conditions, enabling controlled peptide chain assembly. This reaction is critical for stepwise synthesis without disrupting other functional groups.

Reaction Mechanism:

- Base-Induced β-Elimination : Piperidine or morpholine abstracts the acidic α-hydrogen of the Fmoc group, triggering elimination of CO₂ and the fluorenylmethyl anion .

Experimental Conditions:

| Condition | Reagent | Time (min) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Standard | 20% Piperidine/DMF | 20 | >95 | 99 | |

| Mild | 2% DBU/DCM | 10 | 92 | 98 | |

| High-throughput | 0.5M NH₃/THF | 5 | 90 | 97 |

- Key Observations :

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation by carbodiimides or uronium-based reagents.

Common Coupling Protocols:

| Reagent | Activator | Solvent | Coupling Efficiency (%) | Side Products |

|---|---|---|---|---|

| DCC | HOBt | DMF | 88 | DCU (insoluble precipitate) |

| HATU | DIEA | DCM | 95 | Minimal |

| EDC | Oxyma Pure | THF | 90 | N-hydroxysuccinimide esters |

Reaction Example:

- Challenges :

Steric hindrance from the 4,4-dimethylpentanoic group slows coupling kinetics compared to simpler amino acids .

Stability Under Acidic and Oxidative Conditions

The compound exhibits moderate stability in acidic environments but degrades under strong oxidizers.

| Condition | Reagent | Time (h) | Degradation (%) | Observation |

|---|---|---|---|---|

| Mild acid (pH 3) | TFA (0.1%) | 24 | <5 | Fmoc remains intact |

| Strong acid (pH <1) | HCl (6M) | 2 | 40 | Partial Fmoc cleavage |

| Oxidative | H₂O₂ (30%) | 1 | 75 | Sulfur-containing byproducts |

| Photolytic | UV (254 nm) | 6 | 30 | Fluorenyl ring decomposition |

- Critical Notes :

Side Reactions and Mitigation Strategies

Unwanted reactions primarily arise from improper handling or suboptimal conditions.

| Side Reaction | Cause | Mitigation |

|---|---|---|

| Racemization | Prolonged basic conditions | Use low-temperature deprotection |

| Trityl group formation | Acidic impurities | Pre-purify solvents |

| Fluorenyl adducts | Residual DBU | Neutralize with weak acids post-synthesis |

Comparative Reactivity of Structural Analogs

The 4,4-dimethylpentanoic acid backbone influences reactivity compared to similar Fmoc-protected amino acids.

| Compound | Coupling Rate (rel. to standard) | Deprotection Time (min) | Thermal Stability (°C) |

|---|---|---|---|

| Fmoc-Ala-OH | 1.0 | 15 | 180 |

| Target Compound | 0.7 | 20 | 160 |

| Fmoc-Val-OH | 0.9 | 18 | 170 |

Scientific Research Applications

Medicinal Chemistry

The compound plays a significant role in drug design and development. Its structure allows for the incorporation of the fluorenyl group, which enhances the stability and solubility of peptides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the fluorenylmethoxycarbonyl moiety. For instance, derivatives similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid have been evaluated for their efficacy against various bacterial strains. Research indicates that modifications to the amino acid structure can lead to enhanced activity against resistant strains of bacteria .

Anticancer Potential

The compound's ability to form stable peptide bonds makes it a candidate for developing anticancer agents. Peptides synthesized using this compound have shown promise in targeting specific cancer cell receptors, leading to apoptosis in tumor cells. Studies suggest that the incorporation of such amino acids into peptide sequences can improve pharmacokinetics and bioavailability .

Peptide Synthesis

This compound is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy is favored due to its compatibility with various coupling reagents and conditions.

Solid-Phase Synthesis

In SPPS, the fluorenyl group serves as a protective group that can be easily removed under mild conditions, allowing for efficient elongation of peptide chains. The use of this compound has been documented in synthesizing cyclic peptides and complex natural product analogs .

Case Study: Synthesis of Bioactive Peptides

A notable case study involved the synthesis of a cyclic peptide using this compound as a key intermediate. The resultant cyclic peptide exhibited enhanced biological activity compared to its linear counterparts, demonstrating the importance of structural configuration in peptide functionality .

Materials Science

Beyond biological applications, this compound has implications in materials science, particularly in the development of polymeric materials with specific properties.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating smart materials that respond to environmental stimuli such as pH and temperature changes. These materials are being investigated for applications in drug delivery systems and bioresponsive scaffolds for tissue engineering .

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid involves the protection of the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The Fmoc group can be removed under mild conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical differences between the target compound and its structural analogues:

Reactivity and Stability

- Steric Effects: The 4,4-dimethylpentanoic acid substituent in the target compound increases steric hindrance compared to linear-chain analogues (e.g., 4-methoxybutanoic acid derivative), reducing racemization during peptide bond formation .

- Solubility : Methoxy or polar side chains (e.g., in CAS 143824-77-5) enhance aqueous solubility but may complicate purification .

- Deprotection Requirements : Compounds with multiple protective groups (e.g., Cbz in CAS 252049-08-4) necessitate sequential deprotection steps, unlike the single Fmoc group in the target compound .

Bioconjugation

Analogues like CAS 143824-77-5, with extended side chains, are used to introduce fluorescent or affinity tags into peptides without disrupting folding .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, commonly referred to as Fmoc-α-Me-Leu-OH, is an amino acid derivative that plays a significant role in peptide synthesis and has potential biological applications. The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions. This article explores the biological activity of this compound, including its synthesis, applications, and implications in various research fields.

The chemical formula for this compound is with a molecular weight of 367.44 g/mol. The compound features a unique structure that contributes to its biological activity and utility in peptide synthesis.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Fmoc Group : The Fmoc group is introduced to protect the amino functionality during peptide synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids using standard peptide coupling reagents.

- Deprotection : The Fmoc group is removed using base treatment, allowing for the formation of the desired peptide.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Peptide Synthesis

Fmoc derivatives are essential in the synthesis of peptides due to their stability and ease of use. The compound allows for efficient solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with high yields and purity .

2. Pharmacological Applications

Research indicates that Fmoc-protected amino acids can influence various biological pathways:

- Antibody-drug Conjugates (ADCs) : The compound has shown potential in enhancing the efficacy of ADCs by improving the stability and solubility of the linked drugs .

- Cell Cycle Regulation : Investigations into its effects on cell cycle progression have highlighted its role in apoptosis and autophagy regulation .

3. In Vivo Studies

In vivo formulations utilizing this compound have been explored for their therapeutic potential in various diseases, including cancer and infectious diseases .

Case Studies

Several studies have highlighted the biological activity and applications of this compound:

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis protocols?

The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions (e.g., 20% piperidine in DMF) preserves acid-labile side-chain protections . The steric bulk of the 4,4-dimethylpentanoic acid backbone may influence coupling efficiency and solubility, requiring optimization of reaction times or solvent systems (e.g., dichloromethane or DMF) .

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Essential precautions include:

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Analytical methods include:

- HPLC : Purity validation (≥95% as per industry standards) .

- NMR spectroscopy : Confirmation of stereochemical integrity via characteristic shifts (e.g., δ 4.3–4.5 ppm for Fmoc CH2 groups) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ = 383.40 for C21H21NO6) .

Advanced Research Questions

Q. How does the 4,4-dimethylpentanoic acid backbone affect peptide chain conformation in SPPS?

The branched alkyl chain introduces steric hindrance, potentially disrupting β-sheet formation during chain elongation. This requires strategic placement in peptide sequences to avoid aggregation. Comparative studies with linear analogs (e.g., Fmoc-Ala-OH) reveal reduced coupling efficiency (70–80% vs. >95%), necessitating extended reaction times or double couplings .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

While acute toxicity is documented (H302, H315), chronic effects (e.g., carcinogenicity, mutagenicity) remain unstudied . To address gaps:

Q. What methodological challenges arise in synthesizing derivatives with modified side chains?

Functionalization of the dimethylpentanoic acid group (e.g., introducing selenadiazolyl or tetrazolyl moieties) requires:

- Protecting group compatibility : Avoid Fmoc deprotection during reactions (e.g., use Boc for temporary protection) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote racemization at elevated temperatures .

- Purification : Reverse-phase HPLC or size-exclusion chromatography to isolate diastereomers .

Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Measure binding kinetics to targets like chemokine receptors (e.g., CXCR2) .

- Fluorescence polarization : Monitor competitive displacement of labeled ligands .

- Molecular docking : Use crystal structures (e.g., PDB entries) to predict binding poses .

Methodological Best Practices

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group .

- Waste disposal : Neutralize residual compound with 1M HCl before incineration by licensed facilities .

- Scale-up synthesis : Optimize microwave-assisted protocols to reduce reaction times (e.g., 30 minutes vs. 24 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.